molecular formula C11H12O3 B6276067 3-cyclopropyl-2-methoxybenzoic acid CAS No. 2723403-79-8

3-cyclopropyl-2-methoxybenzoic acid

Cat. No.: B6276067
CAS No.: 2723403-79-8
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-2-methoxybenzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, featuring a cyclopropyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-methoxybenzoic acid typically involves the introduction of the cyclopropyl and methoxy groups onto a benzoic acid core. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with the desired substituents. For example, starting with 2-methoxybenzoic acid, a cyclopropyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-Cyclopropyl-2-hydroxybenzoic acid.

    Reduction: 3-Cyclopropyl-2-methoxybenzyl alcohol.

    Substitution: 3-Cyclopropyl-2-(substituted)benzoic acid, depending on the substituent introduced.

Scientific Research Applications

3-Cyclopropyl-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    3-Cyclopropylbenzoic acid: Lacks the methoxy group, affecting its electronic properties.

    3-Methoxybenzoic acid: Lacks the cyclopropyl group, influencing its reactivity and interactions.

Uniqueness

3-Cyclopropyl-2-methoxybenzoic acid is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct steric and electronic properties. These features can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2723403-79-8

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.